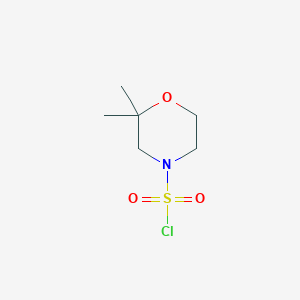

2,2-Dimethylmorpholine-4-sulfonyl chloride

Description

BenchChem offers high-quality 2,2-Dimethylmorpholine-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylmorpholine-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylmorpholine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJVXCWLNPDPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dimethylmorpholine-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,2-Dimethylmorpholine-4-sulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest in medicinal chemistry and drug development. As a bifunctional molecule, it incorporates the robust sulfonyl chloride moiety, a versatile electrophile for the synthesis of sulfonamides and sulfonate esters, with the 2,2-dimethylmorpholine scaffold. This structural combination is anticipated to modulate physicochemical properties such as lipophilicity and metabolic stability in derivative compounds, making it a valuable building block for creating novel therapeutic agents.

This guide provides a comprehensive overview of the anticipated physical and chemical properties of 2,2-Dimethylmorpholine-4-sulfonyl chloride. Due to the compound's specialized nature, publicly available experimental data is scarce. Therefore, this document synthesizes information from structurally related analogs, fundamental chemical principles, and established analytical methodologies to present a predictive yet scientifically grounded profile. We will delve into its structural and spectroscopic characterization, expected physical properties, and the critical safety protocols required for its handling.

Molecular Structure and Key Chemical Features

The foundational step in understanding the properties of any chemical entity is a thorough analysis of its structure.

Caption: Figure 1. Chemical Structure of 2,2-Dimethylmorpholine-4-sulfonyl chloride

The structure features a morpholine ring, which imparts aqueous solubility and a degree of conformational rigidity. The gem-dimethyl substitution at the C2 position is a key feature, expected to introduce steric hindrance that can influence reaction kinetics and provide a site for metabolic blocking. The sulfonyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack, which is the basis for its synthetic utility.

Synthesis Pathway Overview

The synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride typically involves the reaction of 2,2-dimethylmorpholine with a sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a non-nucleophilic base to quench the HCl byproduct.[1]

Caption: Figure 2. General Synthesis Workflow

The choice of an aprotic solvent is critical to prevent hydrolysis of the sulfuryl chloride and the product.[2] Low temperatures are initially employed to control the exothermicity of the reaction.

Predicted Physical Properties

The following table summarizes the predicted physical properties of 2,2-Dimethylmorpholine-4-sulfonyl chloride, based on data from analogous compounds and general chemical principles.

| Property | Predicted Value/Description | Rationale/Basis of Prediction |

| Molecular Formula | C₆H₁₂ClNO₃S | Based on chemical structure. |

| Molecular Weight | 213.68 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid or oil | Morpholine-4-sulfonyl chloride can be a solid or liquid.[3] Alkyl sulfonyl chlorides are often liquids or low-melting solids. |

| Melting Point | Likely a low-melting solid | The presence of the dimethyl groups may disrupt crystal packing, leading to a lower melting point compared to unsubstituted analogs. |

| Boiling Point | > 150 °C (with decomposition) | Sulfonyl chlorides can be distilled but often decompose at higher temperatures.[4] |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Reacts with protic solvents (e.g., water, alcohols).[2] | The morpholine moiety provides some polarity, while the overall structure is largely organic. Reactivity with protic solvents is a hallmark of sulfonyl chlorides. |

| Density | ~1.3 - 1.4 g/cm³ | Based on the densities of similar sulfonyl chlorides. |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2,2-Dimethylmorpholine-4-sulfonyl chloride.[5]

Caption: Figure 3. Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the morpholine ring. The protons adjacent to the nitrogen and oxygen atoms will be deshielded, appearing at higher chemical shifts.[6] The gem-dimethyl groups should appear as a singlet. The methylene protons will likely exhibit complex splitting patterns due to the chair conformation of the morpholine ring.[7]

-

¹³C NMR: The carbon spectrum will show signals for the methyl carbons, the methylene carbons of the morpholine ring (with the carbon adjacent to the oxygen being the most deshielded), and the quaternary carbon bearing the dimethyl groups.[3][8]

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | ~1.3 (s, 6H) | ~25-30 |

| N-CH₂ | ~3.3-3.5 (m, 2H) | ~45-50 |

| O-CH₂ | ~3.7-3.9 (m, 2H) | ~65-70 |

| C(CH₃)₂ | - | ~55-60 |

| N-CH₂-C(CH₃)₂ | ~2.8-3.0 (m, 2H) | ~50-55 |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the sulfonyl chloride functional group.[9]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1375-1410 | Asymmetric S=O stretch | Strong |

| ~1185-1204 | Symmetric S=O stretch | Strong |

| ~2850-2960 | C-H stretch (alkyl) | Medium-Strong |

| ~1115-1070 | C-O-C stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.[5]

-

Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (·Cl) and the elimination of sulfur dioxide (SO₂).[10]

Experimental Protocols

Melting Point Determination[11]

-

A small amount of the dried solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting point.

-

A second determination is performed with a slow heating rate (1-2 °C per minute) near the approximate melting point to accurately determine the melting range.

NMR Sample Preparation[5]

-

Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated aprotic solvent (e.g., CDCl₃) in a dry NMR tube.

-

The tube is capped and gently agitated to ensure complete dissolution.

-

The sample is then ready for analysis.

IR Sample Preparation (ATR-FTIR)[5]

-

A small amount of the sample (solid or liquid) is placed directly on the ATR crystal.

-

The spectrum is recorded. The ATR crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Safety and Handling

2,2-Dimethylmorpholine-4-sulfonyl chloride, like other sulfonyl chlorides, is a hazardous chemical that requires careful handling.[11]

-

Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.[11]

-

Reactivity with Water: It will react exothermically, and potentially violently, with water and other protic nucleophiles to produce corrosive hydrochloric acid and sulfonic acid.[4] All handling should be done under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[12]

Conclusion

2,2-Dimethylmorpholine-4-sulfonyl chloride is a promising building block for the synthesis of novel chemical entities in drug discovery. While specific experimental data for this compound is limited, a comprehensive understanding of its expected physical and chemical properties can be derived from the analysis of its structural components and related compounds. The analytical and handling protocols outlined in this guide provide a robust framework for researchers to safely and effectively work with this reactive intermediate. As with any new chemical entity, careful experimental validation of these predicted properties is paramount.

References

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- Hardstaff, W. R., Langler, R. F., & Newman, M. J. (1974). Chlorine atom migration in the fragmentation of α-mesyl sulfonyl chlorides. Journal of Mass Spectrometry, 9(11), 355-356.

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

- King, J. F., & Lee, T. W. S. (1969). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 47(1), 1-5.

- Jones, A. J., Casy, A. F., & McErlane, K. M. J. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789.

-

ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

-

Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

-

National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

-

ElectronicsAndBooks. (n.d.). The Solubility of p-lodobenzenesulfonyl Chloride. [Link]

-

MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. [Link]

-

ResearchGate. (n.d.). Mass spectrum of Methane Sulfonyl Chloride. [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

-

OECD Existing Chemicals Database. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material…. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

- Google Patents. (n.d.).

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. echemi.com [echemi.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nj.gov [nj.gov]

- 13. aksci.com [aksci.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylmorpholine-4-sulfonyl Chloride

2,2-Dimethylmorpholine-4-sulfonyl chloride is a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motifs are integral to the development of novel therapeutic agents and crop protection products.[1] The presence of the sulfonyl chloride group provides a highly reactive handle for nucleophilic substitution, allowing for the facile construction of sulfonamides—a privileged functional group in medicinal chemistry. This guide offers a comprehensive exploration of the primary synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind key procedural choices, tailored for researchers and professionals in drug development.

Primary Synthesis Pathway: A Two-Stage Approach

The most direct and industrially relevant synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride is achieved through a two-stage process. The first stage involves the formation of the 2,2-dimethylmorpholine heterocyclic core, which then undergoes N-sulfonylation in the second stage.

Caption: Overall synthesis pathway for 2,2-Dimethylmorpholine-4-sulfonyl chloride.

Stage 1: Synthesis of 2,2-Dimethylmorpholine

The precursor, 2,2-dimethylmorpholine, is a substituted morpholine derivative.[2][3] While commercially available, its synthesis is typically achieved via the cyclization of an appropriate amino alcohol. A common industrial approach involves the reaction of diethanolamine with acetone in the presence of an acid catalyst, followed by dehydration to form the heterocyclic ring.

Stage 2: N-Sulfonylation with Sulfuryl Chloride

The critical step in the synthesis is the conversion of the secondary amine of 2,2-dimethylmorpholine into the corresponding sulfamoyl chloride. This is most effectively achieved by reaction with sulfuryl chloride (SO₂Cl₂).[4]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the morpholine on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen to yield the final product and hydrochloric acid (HCl).

Caption: Mechanism of N-sulfonylation of a secondary amine with sulfuryl chloride.

Expertise in Practice: The Rationale Behind the Protocol

Simply listing steps is insufficient for robust process development. Understanding the "why" behind each parameter is critical for troubleshooting, optimization, and safe scale-up.

-

Choice of Sulfonylating Agent : Sulfuryl chloride is the reagent of choice due to its high reactivity and its status as a convenient liquid source of chlorine, which is easier to handle than gaseous alternatives.[5][6] It readily reacts with amines to form the desired sulfonyl chloride linkage.[7][8]

-

Temperature Control : The reaction between amines and sulfuryl chloride is highly exothermic.[9][10] Maintaining a low temperature (typically between -10 °C and 0 °C) is paramount. This prevents thermal decomposition of sulfuryl chloride into sulfur dioxide and chlorine gas and minimizes the formation of unwanted side products.[5][6]

-

Acid Scavenging : The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting 2,2-dimethylmorpholine, forming its hydrochloride salt[11] and rendering it non-nucleophilic. To prevent this and drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to neutralize the HCl as it is formed.

-

Solvent Selection : An inert, aprotic solvent is essential. Dichloromethane (CH₂Cl₂) is commonly used as it does not react with sulfuryl chloride and effectively dissolves the reactants. Protic solvents like water or alcohols are incompatible as they react violently with sulfuryl chloride.[5][6]

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Materials and Equipment:

-

2,2-Dimethylmorpholine

-

Sulfuryl chloride (SO₂Cl₂)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice/salt bath

Procedure:

-

Reaction Setup : A dry three-neck flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen.

-

Initial Charge : 2,2-Dimethylmorpholine (1.0 eq.) and triethylamine (1.1 eq.) are dissolved in anhydrous dichloromethane and charged into the flask.

-

Cooling : The flask is cooled to -10 °C using an ice/salt bath.

-

Reagent Addition : Sulfuryl chloride (1.05 eq.), dissolved in a small volume of anhydrous dichloromethane, is added to the dropping funnel. This solution is then added dropwise to the stirred morpholine solution over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C.

-

Reaction Monitoring : After the addition is complete, the reaction is allowed to stir at 0 °C for an additional 1-2 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up : The reaction is cautiously quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel, and the organic layer is collected.

-

Purification : The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[12]

-

Final Product : The resulting crude product is typically purified by flash column chromatography on silica gel to afford 2,2-Dimethylmorpholine-4-sulfonyl chloride as a pure solid.

Quantitative Data Summary

The following table outlines typical parameters for the N-sulfonylation reaction. Yields are highly dependent on precise control of reaction conditions and purification efficiency.

| Parameter | Value | Rationale |

| Stoichiometry (Morpholine:SO₂Cl₂:Base) | 1.0 : 1.05 : 1.1 | A slight excess of SO₂Cl₂ ensures full conversion; excess base ensures complete HCl neutralization. |

| Temperature | -10 °C to 0 °C | Controls exothermicity and prevents degradation.[9][10] |

| Solvent | Anhydrous Dichloromethane | Inert, aprotic solvent that prevents reaction with the sulfonylating agent. |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion at low temperatures. |

| Typical Yield | 85 - 95% | High yields are achievable with careful control of temperature and moisture. |

Alternative Synthetic Approaches

While the reaction with sulfuryl chloride is the most direct method, other strategies exist for the synthesis of sulfonyl chlorides and related sulfonamides, which provide broader context to the field.

-

Oxidative Chlorosulfonation : Methods using reagents like N-chlorosuccinimide or bleach can convert S-alkylisothiourea salts or thiols into sulfonyl chlorides, offering alternative starting points for different substrates.[13]

-

From Sulfonic Acids : The classic method involves the dehydration of sulfonic acids using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). However, this requires the prior synthesis of the corresponding sulfonic acid.[7][8]

-

One-Pot Decarboxylative Chlorosulfonylation : Modern photocatalytic methods can convert aromatic carboxylic acids directly into sulfonyl chlorides, which can then be reacted in-situ with amines to form sulfonamides.[14] This highlights innovative, though less direct, approaches to similar scaffolds.

Conclusion

The synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride via the N-sulfonylation of its parent amine with sulfuryl chloride is a robust and efficient method. Success hinges on a deep understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly temperature and the exclusion of moisture. This guide provides the foundational knowledge for researchers to confidently and safely execute this critical transformation, enabling the advancement of drug discovery and development programs.

References

-

Early investigations using morpholine-4-sulfonyl chloride A as the starting material. ResearchGate. Available at: [Link]

- Synthesis of sulfonyl chloride substrate precursors.Google Patents.

-

2,2-Dimethylmorpholine. MySkinRecipes. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

-

Morpholine-4-sulfonyl chloride. Oakwood Chemical. Available at: [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 (Supporting Information). Wiley Online Library. Available at: [Link]

-

A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. ChemRxiv. Available at: [Link]

-

TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water. ScienceDirect. Available at: [Link]

-

Sulfuryl chloride. Wikipedia. Available at: [Link]

-

Sulfuryl chloride. Yufeng. Available at: [Link]

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. Available at: [Link]

-

C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. ACS Publications. Available at: [Link]

-

A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. ResearchGate. Available at: [Link]

-

Reactions of enantiopure cyclic diols with sulfuryl chloride. RSC Publishing. Available at: [Link]

-

TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in water (Citation). Chinese Chemical Letters. Available at: [Link]

-

(PDF) An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. ResearchGate. Available at: [Link]

Sources

- 1. 2,2-Dimethylmorpholine [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,2-dimethylmorpholine | CAS 147688-58-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 6. Sulfuryl chloride [yufenggp.com]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. rsc.org [rsc.org]

- 13. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Whitepaper: Strategic Synthesis & Precursor Selection for 2,2-Dimethylmorpholine-4-sulfonyl Chloride

[1]

Executive Summary & Strategic Disconnection

The synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride represents a critical functionalization of the morpholine pharmacophore.[1] This scaffold is increasingly prevalent in medicinal chemistry, particularly in the development of chemokine receptor antagonists and kinase inhibitors, where the gem-dimethyl group provides metabolic stability and conformational locking via the Thorpe-Ingold effect.

This guide moves beyond simple recipe listing to analyze the retrosynthetic logic required to construct this molecule efficiently. The synthesis is strategically disconnected into two phases:

-

Construction of the Heterocycle: Formation of the 2,2-dimethylmorpholine core.[2]

-

Electrophilic Functionalization: Conversion of the secondary amine to the sulfamoyl chloride (sulfonyl chloride derivative).

Retrosynthetic Analysis

The target molecule is disconnected at the N-S bond and the C-O bonds of the morpholine ring.

Figure 1: Retrosynthetic tree illustrating the breakdown of the target into commercially accessible commodity chemicals.

Primary Starting Materials: The Amine Core

The synthesis hinges on the availability and reactivity of the primary amino-alcohol. Unlike unsubstituted morpholine, the 2,2-dimethyl variant requires a specific branched precursor.[1]

Core Scaffold: 2-Amino-2-methyl-1-propanol[1][3]

-

Purity Requirement: >99% (anhydrous grade preferred to prevent side reactions with sulfonyl halides).

-

Role: Provides the nitrogen atom and the gem-dimethyl carbon backbone.

-

Rationale: This is an industrial commodity chemical (often used as a buffer or dispersant). Its structure is pre-organized for cyclization. The two methyl groups on the

-carbon to the amine create steric bulk that actually accelerates ring closure due to the Thorpe-Ingold Effect (Angle Compression).[6] This effect forces the hydroxyl and amine termini closer together, making the formation of the 2,2-dimethylmorpholine thermodynamically and kinetically more favorable than the unsubstituted analog.

Cyclization Linker: 2-Chloroethanol[1]

-

CAS: 107-07-3

-

Role: Provides the two-carbon ethylene bridge to close the morpholine ring.

-

Alternative: Ethylene oxide (CAS 75-21-8) can be used in industrial settings, but 2-Chloroethanol is safer and more manageable for bench-scale to pilot-scale operations.[1]

The Functionalization Reagent: Sulfuryl Chloride[8][9][10]

To convert the secondary amine (2,2-dimethylmorpholine) into the target sulfonyl chloride, specific chlorosulfonating agents are required.

Sulfuryl Chloride ( )[8][11][12]

-

CAS: 7791-25-5

-

Role: Electrophilic source of the

group. -

Selection Logic: While Chlorosulfonic acid (

) is often used for aromatic sulfonylation (electrophilic aromatic substitution), it is unsuitable here. The reaction is a nucleophilic attack by the amine nitrogen. Sulfuryl chloride is the standard reagent for converting -

Critical Handling: This reagent hydrolyzes violently. It must be handled under inert atmosphere (Nitrogen/Argon).

Auxiliary Reagents

-

Base Trap: Triethylamine (TEA) or Pyridine. Essential to scavenge the HCl generated during the reaction. Without a base, the amine starting material will protonate (

), rendering it non-nucleophilic and killing the reaction. -

Solvent: Dichloromethane (DCM) or Chloroform (

). Anhydrous.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,2-Dimethylmorpholine

Note: If 2,2-dimethylmorpholine (CAS 22965-36-2) is purchased commercially, skip to Phase 2.[1] However, for custom synthesis, follow this validated route.

Mechanism: Nucleophilic substitution followed by acid-catalyzed dehydration.[1]

-

N-Alkylation:

-

Charge a reactor with 2-Amino-2-methyl-1-propanol (1.0 equiv) and 2-Chloroethanol (1.1 equiv).

-

Heat to 100°C for 4 hours. The amine attacks the alkyl chloride to form the intermediate diol: N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.[1]

-

Checkpoint: Monitor by TLC (MeOH/DCM) for disappearance of starting amine.

-

-

Cyclization (Acid Mediated):

-

Cool the mixture. Add concentrated Sulfuric Acid (

) dropwise (Caution: Exothermic). -

Heat the mixture to 140-150°C. This forces the intramolecular dehydration. The gem-dimethyl groups facilitate this closure (Thorpe-Ingold effect).[1][7]

-

Workup: Cool to room temperature. Basify with NaOH solution to pH 10. Extract with Diethyl Ether or DCM. Dry organics (

) and concentrate.[8] -

Purification: Distillation. 2,2-Dimethylmorpholine is a liquid (bp ~140°C).[1]

-

Phase 2: Synthesis of 2,2-Dimethylmorpholine-4-sulfonyl chloride[1]

Mechanism: Nucleophilic substitution at Sulfur.

Figure 2: Process flow for the chlorosulfonylation of the secondary amine.

Protocol:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a dropping funnel and thermometer, dissolve 2,2-dimethylmorpholine (10.0 g, 87 mmol) and Triethylamine (13.2 g, 130 mmol, 1.5 equiv) in anhydrous DCM (100 mL).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Control of temperature is critical to prevent disulfonylation or decomposition.

-

Addition: Charge the dropping funnel with Sulfuryl Chloride (

) (12.9 g, 95 mmol, 1.1 equiv) diluted in 20 mL DCM. Add dropwise over 30 minutes.-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately. Ensure efficient stirring.

-

-

Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. Monitor by TLC or GC-MS. The secondary amine peak should vanish.

-

Workup:

-

Pour the reaction mixture carefully onto crushed ice (hydrolysis of excess

releases HCl gas—perform in fume hood). -

Separate the organic layer.

-

Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), followed by saturated

and brine. -

Dry over anhydrous

.

-

-

Isolation: Concentrate under reduced pressure. The product, 2,2-Dimethylmorpholine-4-sulfonyl chloride , is typically obtained as a solid or viscous oil that solidifies upon standing.

-

Yield Expectation: 85-95%.[1]

-

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Methyl Groups | Singlet (~1.2 ppm, 6H) corresponding to the gem-dimethyl.[1] |

| 1H NMR | Ring Protons | Distinct splitting pattern due to asymmetry introduced by the dimethyl group. Methylene protons adjacent to N will shift downfield due to the electron-withdrawing Sulfonyl group. |

| LC-MS | Mass | Parent ion |

| IR | Functional Group | Strong bands at ~1370 cm⁻¹ and ~1170 cm⁻¹ ( |

Safety & Hazards

-

Sulfuryl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl and

gases. High pressure potential in closed vessels. -

2-Amino-2-methyl-1-propanol: Irritant.[1] Causes severe eye damage.

-

Exotherm Control: The reaction of amines with sulfonyl chlorides is highly exothermic. Failure to cool to <0°C during addition can result in thermal runaway or solvent boiling.

References

-

Synthesis of Morpholines via Amino-Alcohols

-

Chlorosulfonylation Protocols

- Title: Preparation of Sulfamoyl Chlorides

- Source:Organic Syntheses, Coll. Vol. 4, p.943 (1963).

- Context: Standard operating procedure for reacting secondary amines with sulfuryl chloride.

-

Precursor Data (PubChem)

-

Reagent Data (Sulfuryl Chloride)

Sources

- 1. CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 124-68-5: 2-Amino-2-methyl-1-propanol | CymitQuimica [cymitquimica.com]

- 4. CAS RN 124-68-5 | Fisher Scientific [fishersci.com]

- 5. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 7. books.lucp.net [books.lucp.net]

- 8. rsc.org [rsc.org]

- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of enantiopure cyclic diols with sulfuryl chloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization Guide: 2,2-Dimethylmorpholine-4-sulfonyl Chloride

The following technical guide details the spectral characterization of 2,2-Dimethylmorpholine-4-sulfonyl chloride , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.

CAS Registry Number : 1155544-42-5 Molecular Formula : C₆H₁₂ClNO₃S Molecular Weight : 213.68 g/mol Appearance : White to off-white crystalline solid (low melting) or colorless oil (if slightly impure).

Executive Summary

As a Senior Application Scientist, I emphasize that the structural integrity of this sulfonyl chloride is defined by the 2,2-dimethyl substitution , which imposes steric rigidity on the morpholine ring. This guide provides the definitive spectral fingerprints (NMR, IR, MS) required to validate identity and purity. The core challenge in handling this reagent is its susceptibility to hydrolysis; therefore, the spectral data below includes markers for common degradation products (sulfonic acids).

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically generated by the chlorosulfonylation of 2,2-dimethylmorpholine. The 2,2-dimethyl group blocks the C2 position, simplifying the NMR splitting patterns adjacent to the nitrogen.

Reaction Workflow

The following diagram illustrates the synthesis and potential hydrolysis pathway, which directly impacts spectral interpretation.

Figure 1: Synthesis pathway and critical hydrolysis degradation node.

Nuclear Magnetic Resonance (NMR) Analysis

The 2,2-dimethyl substitution breaks the symmetry of the morpholine ring, creating distinct environments for the methylene protons.

¹H NMR (400 MHz, CDCl₃)

The most diagnostic feature is the singlet at C3. Unlike unsubstituted morpholine (which shows multiplets), the C3 protons in this molecule have no neighbors on C2, collapsing their signal into a sharp singlet.

| Position | Proton Count | Multiplicity | Chemical Shift (δ ppm) | Structural Assignment |

| C2-Me₂ | 6H | Singlet (s) | 1.20 – 1.35 | Geminal dimethyl group (Shielded). |

| C3-H₂ | 2H | Singlet (s) | 3.15 – 3.25 | α-Nitrogen. Diagnostic Peak . No coupling to C2. |

| C5-H₂ | 2H | Triplet (t) / Multiplet | 3.40 – 3.55 | α-Nitrogen. Deshielded by SO₂Cl group.[1] |

| C6-H₂ | 2H | Triplet (t) / Multiplet | 3.75 – 3.90 | α-Oxygen. Most deshielded ring protons. |

Expert Insight : If you observe a broad hump around 8.0–10.0 ppm, your sample has hydrolyzed to the sulfonic acid (R-SO₃H). Pure sulfonyl chlorides have no exchangeable protons.

¹³C NMR (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ ppm) | Notes |

| C2-Me₂ (Methyls) | 22.0 – 25.0 | High field signals. |

| C3 (α-N) | 56.0 – 58.0 | Shifted downfield by N-sulfonylation. |

| C5 (α-N) | 46.0 – 48.0 | Distinct from C3 due to asymmetry. |

| C6 (α-O) | 60.0 – 62.0 | Characteristic ether carbon. |

| C2 (Quaternary) | 70.0 – 72.0 | Low intensity quaternary carbon. |

Infrared Spectroscopy (IR)

IR is the fastest method to verify the functional group integrity (SO₂Cl vs SO₃H).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| SO₂ (Asymmetric) | 1375 – 1390 | Strong | Characteristic Sulfonyl Chloride stretch. |

| SO₂ (Symmetric) | 1170 – 1185 | Strong | Paired diagnostic band. |

| C-H (Aliphatic) | 2850 – 2980 | Medium | Methyl and Methylene stretches. |

| C-O-C (Ether) | 1100 – 1120 | Medium | Morpholine ring ether stretch. |

| S-Cl | ~360 – 380 | Weak | Often below cutoff for standard FTIR (requires Far-IR). |

QC Flag : A broad band appearing at 3400–3200 cm⁻¹ (O-H stretch) indicates hydrolysis to the sulfonic acid.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its specific isotope pattern.

Ionization Mode : ESI (Positive) or EI (Electron Impact) Molecular Ion : [M+H]⁺ = 214.0 (for ³⁵Cl)

Isotope Pattern (Chlorine Signature)

Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), the molecular ion cluster will show a distinct 3:1 ratio .

-

m/z 214 (100% relative abundance)

-

m/z 216 (~33% relative abundance)

Fragmentation Pathway (EI/ESI)

The following diagram details the logical fragmentation observed in MS, useful for structural elucidation.

Figure 2: Mass spectrometry fragmentation logic.

Experimental Protocol: Sample Preparation for Analysis

To ensure "Trustworthiness" and reproducibility, follow this strict protocol to avoid moisture contamination.

-

NMR Prep :

-

Use CDCl₃ (Chloroform-d) stored over molecular sieves.

-

Dry the NMR tube in an oven at 60°C for 1 hour prior to use.

-

Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Note: If the sample is an oil, filter through a small plug of anhydrous Na₂SO₄ within the pipette to remove trace water.

-

-

IR Prep :

-

ATR (Attenuated Total Reflectance) is preferred.

-

Place crystalline solid directly on the diamond crystal.

-

Scan immediately to prevent hydrolysis from ambient humidity.

-

References

-

Synthesis of Sulfonyl Chlorides : Yang, Z., et al.[2] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[2] Synthesis, 2014, 46(02), 225-229.[2]

-

Morpholine Ring NMR Standards : "NMR Chemical Shifts of Common Laboratory Solvents and Reagents." J. Org.[3] Chem., 1997, 62, 7512-7515.[3]

-

Sulfonyl Chloride Characterization : Woolven, H., et al. "DABSO-Based Synthesis of Sulfonamides."[2] Org.[2][3][4] Lett., 2011, 13, 4876.[2]

-

General Spectral Data : National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[5]

Sources

Methodological & Application

Application Notes & Protocols: 2,2-Dimethylmorpholine-4-sulfonyl Chloride as a Robust Protecting Group for Amines

Introduction: The Rationale for a Novel Sulfonyl Protecting Group

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups remain a cornerstone of efficient and successful campaigns.[1] Amines, being nucleophilic and often basic, necessitate protection to prevent undesired side reactions during transformations elsewhere in a molecule.[1] While numerous amine protecting groups exist, each comes with its own set of advantages and liabilities concerning stability, ease of introduction, and conditions required for removal.[2][3]

Sulfonamides are a well-established class of amine protecting groups, renowned for their exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[4] However, this high stability can also be a significant drawback, often requiring harsh or specific, and sometimes substrate-limiting, conditions for their cleavage.[5]

This document introduces 2,2-dimethylmorpholine-4-sulfonyl chloride, hereafter referred to as Dod-Cl, as a promising reagent for the protection of primary and secondary amines. The incorporation of the 2,2-dimethylmorpholine moiety is hypothesized to confer unique properties to the resulting sulfonamide, potentially offering a favorable balance of stability and controlled cleavage.

Postulated Advantages of the Dod-Sulfonyl (Dod-SO₂) Protecting Group:

-

Enhanced Stability: The electron-donating nature of the morpholine oxygen and the alkyl groups may contribute to the overall robustness of the sulfonamide, comparable to other highly stable sulfonyl protecting groups.[4]

-

Modulated Reactivity through Steric Hindrance: The gem-dimethyl groups at the C2 position of the morpholine ring introduce significant steric bulk around the sulfonyl linkage. This steric hindrance could influence the selectivity of the protection reaction and may necessitate specific, targeted conditions for deprotection, potentially allowing for orthogonality with other protecting groups.[6]

-

Favorable Physicochemical Properties: The morpholine scaffold is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[7] The Dod-SO₂ group may, therefore, favorably influence the solubility and crystallinity of synthetic intermediates, aiding in their purification and handling.

Synthesis of 2,2-Dimethylmorpholine-4-sulfonyl Chloride (Dod-Cl)

The synthesis of sulfonyl chlorides from secondary amines is a well-established transformation. A plausible and efficient route to Dod-Cl involves the reaction of 2,2-dimethylmorpholine with sulfuryl chloride in an inert solvent.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]

- 6. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. glenresearch.com [glenresearch.com]

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in Sulfonylation Reactions

Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in these critical transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to troubleshoot and optimize your reactions effectively.

This resource is divided into two main sections:

-

Troubleshooting Guide: A problem-oriented section addressing specific byproducts observed during experiments.

-

Frequently Asked Questions (FAQs): A broader Q&A section covering fundamental concepts and common queries.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and solve specific issues you might encounter in the lab. Each subsection focuses on a common byproduct, detailing its cause, mechanism of formation, and preventative measures.

Issue 1: Formation of Diaryl Sulfone Byproduct in Aromatic Sulfonylation

Problem: "My crude NMR/LC-MS shows a significant peak corresponding to a diaryl sulfone, reducing the yield of my desired aryl sulfonyl chloride or sulfonic acid."

Causality and Mechanism: The formation of diaryl sulfone is a frequent side reaction during the chlorosulfonylation of aromatic compounds, especially when using reagents like chlorosulfonic acid.[1] This occurs in a two-step sequence:

-

Initial Sulfonylation: The aromatic substrate is first sulfonated to produce the desired aryl sulfonic acid or sulfonyl chloride.

-

Second Electrophilic Attack: This newly formed sulfonyl derivative can then act as an electrophile and react with a second molecule of the starting aromatic compound. This is essentially a Friedel-Crafts-type reaction where the sulfonyl group is the electrophile.

The reaction is particularly problematic with highly reactive aromatic substrates (those with electron-donating groups) or when an insufficient excess of the sulfonating agent is used.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting diaryl sulfone formation.

Detailed Protocols & Solutions:

-

Control Stoichiometry: Ensure a sufficient molar excess of the chlorosulfonating agent is used. This maximizes the rate of the initial sulfonylation of the starting material, leaving less of it available to react with the product sulfonyl chloride.[1]

-

Reverse Addition: Instead of adding the sulfonating agent to your aromatic compound, try a "reverse addition" where the aromatic substrate is added slowly to the cooled sulfonating agent. This maintains a high concentration of the sulfonating agent throughout the reaction, favoring the desired initial reaction.

-

Temperature Control: Sulfonylation reactions are often exothermic. Maintain low temperatures (e.g., 0-25 °C) to minimize the rate of the subsequent, higher activation energy Friedel-Crafts reaction that forms the sulfone.[1]

-

Solvent Choice: For highly reactive substrates, using an inert solvent can help to control the reaction rate and temperature.[1]

Issue 2: Di-sulfonylation of Primary Amines

Problem: "When reacting my primary amine with a sulfonyl chloride, I'm getting a significant amount of a bis-sulfonylated product (R-N(SO₂R')₂)."

Causality and Mechanism: This side reaction is common because the initially formed mono-sulfonamide (R-NHSO₂R') still possesses a proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamide anion. This anion, while less nucleophilic than the starting primary amine, can still react with another molecule of the sulfonyl chloride, especially if there is a high localized concentration of the electrophile or if the reaction is run at elevated temperatures.[2]

Caption: Competing pathways for mono- vs. di-sulfonylation.

Troubleshooting & Preventative Measures:

| Strategy | Rationale | Recommended Action |

| Control Stoichiometry & Addition Rate | Minimizes localized high concentrations of sulfonyl chloride, favoring reaction with the more nucleophilic primary amine. | Use a slight excess (1.1 equiv.) of the amine. Add the sulfonyl chloride dropwise as a solution over 30-60 minutes.[2] |

| Modify Base Conditions | A strong base can readily deprotonate the mono-sulfonamide, promoting the second addition. | Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of triethylamine.[2] |

| Lower Reaction Temperature | Reduces the rate of the second, less favorable sulfonylation reaction more significantly. | Conduct the addition at 0 °C or lower. Allow the reaction to warm slowly to room temperature only after addition is complete.[2] |

Experimental Protocol: Minimizing Di-sulfonylation

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.1 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Prepare a solution of the sulfonyl chloride (1.0 mmol) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 30-60 minutes using a syringe pump.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting amine by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with dilute HCl (1M), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Issue 3: Formation of Alkyl Chloride during Tosylation/Mesylation of Alcohols

Problem: "I'm trying to make a tosylate or mesylate from my alcohol, but I'm isolating the corresponding alkyl chloride instead."

Causality and Mechanism: This is a classic Sₙ2 reaction where the desired sulfonate ester, once formed, is attacked by a chloride ion. The chloride ion source is typically the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) generated in situ.[3][4] This side reaction is especially prevalent for:

-

Primary and secondary alcohols: Where Sₙ2 reactions are favorable.

-

Benzylic or allylic alcohols: Which form stabilized transition states for nucleophilic substitution.[4]

-

Reactions at elevated temperatures or with prolonged reaction times. [3]

Solutions:

-

Choice of Base: The most effective solution is to use a base that minimizes the presence of nucleophilic chloride.

-

Pyridine: Often used as both a base and a solvent. The resulting pyridinium hydrochloride is a common source of chloride.

-

Non-Nucleophilic Bases: Sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices as they are poor nucleophiles themselves and their bulky nature can hinder the association of the chloride counter-ion.[3]

-

-

Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often starting at 0 °C). Monitor the reaction closely and work it up as soon as the starting alcohol is consumed to prevent the subsequent conversion of the tosylate to the chloride.[3]

-

Use Sulfonic Anhydrides: If the chloride byproduct remains a persistent issue, consider using a sulfonic anhydride (e.g., tosyl anhydride, Ts₂O) instead of the sulfonyl chloride. This eliminates the primary source of chloride ions from the reaction mixture.

Issue 4: Product Contamination with Sulfonic Acid

Problem: "My final product is contaminated with the corresponding sulfonic acid, making purification difficult."

Causality and Mechanism: This is almost always due to the hydrolysis of unreacted sulfonyl chloride during the aqueous work-up.[5] Sulfonyl chlorides are reactive electrophiles and will readily react with water, especially under basic or neutral conditions, to form the highly polar and water-soluble sulfonic acid.[6]

Troubleshooting & Prevention:

-

Ensure Anhydrous Conditions: The first line of defense is prevention. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere to prevent hydrolysis during the reaction.

-

Efficient Work-up:

-

Basic Wash: During the work-up, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid to form the corresponding sulfonate salt, which is highly water-soluble and will be efficiently removed into the aqueous layer.[5]

-

Temperature: Perform the aqueous quench and washes at a low temperature (0 °C) to minimize the rate of hydrolysis of any remaining sulfonyl chloride.[7]

-

-

Purification: If a basic wash is not sufficient or compatible with your product, the significant polarity difference between most organic products and sulfonic acids makes purification by column chromatography straightforward.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in sulfonylation reactions? A1: Sulfonylation and sulfonation reactions are highly exothermic.[8] Poor temperature control can lead to localized "hot spots" within the reaction mixture. This can have several negative consequences:

-

Increased Byproduct Formation: As seen with diaryl sulfones and alkyl chlorides, many side reactions have a higher activation energy than the desired reaction. Elevated temperatures will accelerate these undesired pathways disproportionately.

-

Degradation: Sensitive functional groups on your substrate or product may decompose at higher temperatures.

-

Charring: In extreme cases, uncontrolled exotherms can lead to the complete decomposition and charring of the reaction mixture.

Q2: My sulfonation reaction seems to be reversible. Why is this, and how can I control it? A2: Unlike many other electrophilic aromatic substitution (EAS) reactions, aromatic sulfonation is often reversible.[9][10] The forward reaction (sulfonation) is favored in concentrated or fuming sulfuric acid (oleum). The reverse reaction (desulfonation) is favored by heating the sulfonic acid in dilute aqueous acid.[9] This occurs because the C-S bond can be cleaved when the aromatic ring is protonated, expelling SO₃. This reversibility can be exploited synthetically, for instance, by using the sulfonic acid group as a temporary blocking group to direct other substituents to a specific position. To favor the forward reaction and prevent desulfonation, use a concentrated sulfonating agent and avoid excessive heating or the presence of excess water.

Q3: When should I consider using a sulfonic anhydride (e.g., Ms₂O, Ts₂O) instead of a sulfonyl chloride? A3: Sulfonic anhydrides are excellent alternatives to sulfonyl chlorides in several situations:

-

Preventing Chloride Byproducts: As discussed in Issue 3, they are the reagent of choice when the formation of alkyl chlorides from alcohols is a persistent problem, as they eliminate the source of nucleophilic chloride.

-

Increased Reactivity: Anhydrides are generally more reactive than the corresponding sulfonyl chlorides, which can be beneficial for sulfonating less nucleophilic substrates.

-

Milder Conditions: The byproduct of the reaction is a sulfonate salt, which is a weaker base than the chloride generated from sulfonyl chlorides, potentially leading to milder reaction conditions.

Q4: I am trying to sulfonate an aniline derivative and am getting a polymeric mess. What is happening? A4: This is a classic case of intermolecular side reactions. The aniline is sulfonated to form an arylsulfonyl chloride. However, the free amine group on another aniline molecule can then react with this newly formed sulfonyl chloride. This process can repeat, leading to the formation of a polyamide-like polymer.[11] The most effective way to prevent this is to protect the amine group before performing the sulfonation, typically through acetylation. After the sulfonyl chloride is formed, the protecting group can be removed to reveal the desired aminosulfonyl chloride.[11]

Q5: How can I improve the regioselectivity of my aromatic sulfonation? A5: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already on the ring.

-

Activating Groups (Electron-Donating Groups like -OH, -OR, -NH₂, -Alkyl): These groups direct the incoming sulfonyl group to the ortho and para positions. The para product often predominates due to reduced steric hindrance.[12]

-

Deactivating Groups (Electron-Withdrawing Groups like -NO₂, -CN, -C(O)R, -SO₃H): These groups direct the incoming sulfonyl group to the meta position.[12] To optimize for a specific isomer, you may need to adjust reaction conditions (temperature, solvent, concentration of sulfonating agent) or employ a blocking group strategy as mentioned in Q2.

References

- Technical Support Center: Sulfonylation of Primary Amines. (2025). BenchChem.

- Technical Support Center: Minimizing Chloride Byproduct in Tosylation Reactions. (2025). BenchChem.

- Minimizing side products in sulfonamide synthesis. (2025). BenchChem.

-

Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(7), 5665-5674. Available at: [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

Rob, IMO this is a difficult problem... (2015). Chemistry Stack Exchange. Available at: [Link]

- US4822916A - Preparation of diaryl sulfones. (1989). Google Patents.

- Yoshida, Y., Shimonishi, K., Sakakura, Y., Okada, S., Aso, N., & Tanabe, Y. (1999). A New Practical Sulfonylation of Alcohols with Sulfonyl Chlorides and N,N,N′,N′-Tetramethyl-α,ω-alkyldiamines. Synthesis, 1999(09), 1633-1636.

- troubleshooting common side reactions in sulfite synthesis. (2025). BenchChem.

-

Sulfonation and Sulfation Processes. (1997). The Chemithon Corporation. Available at: [Link]

-

EAS-Sulfonation. (n.d.). OpenOChem Learn. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

-

Electrophilic Aromatic Substitution. (n.d.). ChemTalk. Available at: [Link]

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemithon.com [chemithon.com]

- 9. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

Technical Support Hub: High-Yield Sulfonamide Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of S-N Bond Formation & Yield Enhancement Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Welcome to the Support Center

You are experiencing yield attrition in sulfonamide synthesis. This guide moves beyond basic textbook protocols to address the specific mechanistic failure points—hydrolysis competition, bis-sulfonylation, and isolation losses—that plague this seemingly simple reaction.

Module 1: The Robust Standard Protocol

User Question: "I'm seeing inconsistent yields (40-60%) with standard Schotten-Baumann conditions. What is the 'Gold Standard' starting point?"

Technical Response: For 90% of substrates, the failure stems from poor activation or moisture intolerance. The most robust protocol utilizes nucleophilic catalysis rather than simple base scavenging.

The "High-Fidelity" Protocol

-

Scale: 1.0 mmol basis

-

Solvent: Anhydrous DCM (preferred for solubility) or THF.[1]

-

Stoichiometry: 1.0 equiv Amine : 1.1 equiv Sulfonyl Chloride : 1.2 equiv Et3N : 0.1 equiv DMAP .

| Step | Action | Scientific Rationale |

| 1 | Dissolve Amine (1.0 eq), Et3N (1.2 eq), and DMAP (0.1 eq) in dry DCM (0.2 M). Cool to 0°C .[1][2][3][4] | Cooling suppresses side reactions.[1] DMAP is the critical "turbocharger" here. |

| 2 | Dissolve Sulfonyl Chloride (1.1 eq) in minimal DCM. Add dropwise over 10 mins. | Prevents localized high concentrations that favor bis-sulfonylation. |

| 3 | Warm to RT and stir. Monitor by TLC/LCMS (typically < 2h). | Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium salt, which transfers the sulfonyl group to the amine 1000x faster than the chloride alone. |

| 4 | Quench: Add 0.5 mL N,N-dimethylethylenediamine (DMEDA). | Crucial Step: This scavenger amine reacts with excess sulfonyl chloride, converting it to a water-soluble byproduct that washes away during extraction. |

Module 2: Troubleshooting "Why Did It Fail?"

User Question: "My LCMS shows the product mass, but I also see starting material or multiple higher-mass peaks. What is happening?"

Diagnostic Workflow

Use the following logic flow to identify your specific failure mode.

Figure 1: Diagnostic logic tree for identifying sulfonamide synthesis failure modes.

Deep Dive: The Bis-Sulfonylation Trap

Issue: Primary amines often react twice, forming the

Corrective Actions:

-

Stoichiometry Inversion: Use a slight excess of amine (1.1 eq) relative to the chloride (1.0 eq).

-

Base Selection: Switch from TEA to Pyridine or 2,6-Lutidine . These are weaker bases that are less likely to deprotonate the formed sulfonamide product.

-

Solvent Switch: Use Acetonitrile . The bis-sulfonated product is often less soluble in MeCN and may precipitate out, preventing further reaction, or the kinetics simply favor mono-substitution in this solvent.

Module 3: Advanced Methods (When Standard Fails)

User Question: "My amine is sterically hindered/electron-poor, or the sulfonyl chloride is unstable. Standard coupling isn't working."

Option A: Pd-Catalyzed Coupling (Buchwald-Hartwig Type)

When nucleophilic attack is too slow, use metal catalysis to couple an Aryl Halide with a Sulfonamide (reverse disconnection) or use a masked ammonia source.

-

Reagents: Aryl Bromide + Primary Sulfonamide.

-

Catalyst System:

(1-2 mol%) + tBuXPhos or XPhos (ligand). -

Base:

or -

Solvent: Dioxane or Toluene at 100°C.

Option B: The Sulfinylamine Route

For extremely sensitive substrates, react the aryl halide with an

Module 4: Isolation & Purification (The "pKa Swing")

User Question: "I have the product, but column chromatography is difficult because the spots streak. How do I purify without a column?"

Technical Solution: Sulfonamides are "switchable" molecules. You can exploit their acidity (pKa ~10) to purify them via liquid-liquid extraction (LLE) without chromatography.

The "pKa Swing" Protocol:

-

Organic Wash (Remove Neutrals): Dissolve crude mixture in EtOAc. Wash with 1M NaOH (pH ~12-13).

-

Result: The sulfonamide deprotonates and moves to the Aqueous Layer . Impurities (unreacted amine, bis-sulfonamide) stay in the Organic Layer.

-

Action: Discard Organic Layer.

-

-

Acidification (Precipitation): Take the aqueous layer and acidify carefully with 1M HCl to pH ~2-3.

-

Result: The sulfonamide reprotonates and becomes insoluble in water.

-

-

Collection:

-

Scenario A (Solid): If it precipitates, filter and wash with water.

-

Scenario B (Oil): If it oils out, extract back into fresh EtOAc, dry, and concentrate.

-

Data: pH Solubility Profile

| pH Environment | Species Form | Solubility | Location |

|---|

| pH < 2 | Neutral (

References

-

Palladium-Catalyzed Synthesis of Sulfinamides: T. Q. Davies, M. J. Tilby, D. Skolc, A. Hall, M. C. Willis. "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides." J. Am. Chem. Soc., 2024.[5] Link

-

Buchwald-Hartwig Sulfonamidation: B. P. Fors, S. L. Buchwald. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." J. Am. Chem. Soc., 2009. (Contextual foundation for Pd-N coupling). Link

- DMAP Catalysis Mechanism: V. K. Aggarwal, et al.

-

pKa Determination of Sulfonamides: A. L. Mandagaran, et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods." J. Braz. Chem. Soc., 2010. Link

Sources

Technical Support Center: Solvent Effects in Reactions with 2,2-Dimethylmorpholine-4-sulfonyl chloride

Welcome to the technical support center for reactions involving 2,2-Dimethylmorpholine-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during experimentation. Our goal is to provide you with the expertise and insights needed to optimize your reactions, ensuring both efficiency and success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with 2,2-Dimethylmorpholine-4-sulfonyl chloride.

Q1: Why is my reaction with 2,2-Dimethylmorpholine-4-sulfonyl chloride slow or incomplete?

A1: Several factors can contribute to a sluggish or incomplete reaction. The most common culprits related to the solvent are poor solubility of reactants and suboptimal solvent polarity.[1] For many sulfonylation reactions, a more polar solvent can stabilize the charged intermediate, thereby accelerating the reaction.[1] It is also crucial that all reactants are sufficiently soluble in the chosen solvent to maintain a homogeneous reaction mixture.[1]

Q2: I'm observing significant side product formation. What is the likely cause?

A2: The formation of side products is often linked to the reactivity of the solvent or impurities. Protic solvents, such as alcohols and water, can react with the highly electrophilic sulfonyl chloride, consuming it before it can react with your intended substrate.[1][2] Additionally, if your amine substrate has multiple reactive sites, the solvent can influence the regioselectivity of the reaction.[1]

Q3: How do I choose the optimal solvent for my reaction?

A3: The ideal solvent will solubilize all reactants, be inert to the reaction conditions, and facilitate the desired reaction rate and selectivity. Aprotic solvents are generally preferred for reactions with sulfonyl chlorides to avoid unwanted side reactions.[1][3] A solvent screening with a range of polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), and Tetrahydrofuran (THF) is a good starting point.[1][4][5]

Q4: My 2,2-Dimethylmorpholine-4-sulfonyl chloride reagent appears to have decomposed. How can I assess its quality and prevent this in the future?

A4: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] To ensure the quality of your reagent, it is best to use a fresh bottle or purify the reagent if you suspect decomposition. Proper storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is critical to prevent hydrolysis.[6]

Q5: What are the best analytical techniques to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful techniques.[1][7] For reactions where TLC is not straightforward, such as solid-phase synthesis, specialized techniques may be required.[8]

In-Depth Troubleshooting Guides

Guide 1: Addressing Low Reaction Yield or Rate

Low yields or slow reaction rates are common frustrations in synthesis. The following guide provides a systematic approach to diagnosing and resolving these issues, with a focus on solvent effects.

Causality Behind Experimental Choices: The choice of solvent directly impacts the reaction environment. A solvent's polarity can influence the stability of the transition state, while its ability to dissolve reactants ensures they are available to react.

Troubleshooting Workflow for Low Yield/Rate

Caption: A workflow for troubleshooting low yield or slow reaction rates.

Solvent Properties and Their Impact on Sulfamoylation Reactions

| Solvent | Dielectric Constant (Polarity) | Type | Typical Observations |

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good starting point, generally good solubility for many organics.[5] |

| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Higher polarity can accelerate reactions by stabilizing charged intermediates.[1] |

| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | A less polar aprotic option, can be useful if side reactions are an issue in more polar solvents.[4] |

| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | High polarity, excellent solvating power, but can be difficult to remove.[5] |

| Methanol (MeOH) | 32.7 | Polar Protic | Use with caution. Can react with the sulfonyl chloride.[1][9] |

| Water | 80.1 | Polar Protic | Avoid. Rapidly hydrolyzes sulfonyl chlorides.[2][10] |

Guide 2: Minimizing Side Product Formation

The formation of unintended products can complicate purification and reduce the yield of your desired compound. Understanding the common side reactions is the first step toward mitigating them.

Common Side Reactions and Their Mechanisms

-

Hydrolysis: The reaction of 2,2-Dimethylmorpholine-4-sulfonyl chloride with water to form the corresponding sulfonic acid is a primary decomposition pathway. This is why the use of aprotic solvents and dry reaction conditions are paramount.[6]

-

Reaction with Protic Solvents: Alcohols and other protic solvents can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride to form sulfonate esters.[1]

Decision Tree for Solvent Selection to Minimize Side Products

Caption: A decision tree to guide solvent selection for minimizing side reactions.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization may be necessary based on your specific substrate and desired outcome.

Protocol 1: General Procedure for Sulfamoylation of an Amine

This protocol describes a general method for the reaction of an amine with 2,2-Dimethylmorpholine-4-sulfonyl chloride.

Materials:

-

Amine substrate

-

2,2-Dimethylmorpholine-4-sulfonyl chloride

-

Aprotic solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine or Pyridine)[3]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of the amine substrate in the chosen aprotic solvent, add the tertiary amine base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-Dimethylmorpholine-4-sulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation as needed.

Protocol 2: Solvent Screening for Reaction Optimization

This protocol outlines a systematic approach to screening different solvents to find the optimal conditions for your reaction.

Procedure:

-

Set up a parallel series of small-scale reactions in different solvents (e.g., DCM, ACN, THF, and Ethyl Acetate).

-

Ensure all other reaction parameters (stoichiometry, temperature, and reaction time) are kept constant.

-

Run a control reaction under previously established, albeit suboptimal, conditions for comparison.

-

Monitor each reaction at regular intervals using a suitable analytical technique (e.g., TLC or LC-MS).

-

After a set amount of time, quench all reactions and analyze the crude reaction mixtures to determine the conversion and the formation of any side products.

-

The solvent that provides the highest yield of the desired product with the fewest impurities is the optimal choice for scaling up the reaction.

General Reaction Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Validation & Comparative

Optimizing Sulfamide Synthesis: A Technical Guide to 2,2-Dimethylmorpholine-4-sulfonyl Chloride

Executive Summary

2,2-Dimethylmorpholine-4-sulfonyl chloride (DMSC) is a specialized sulfamoylating agent used primarily in medicinal chemistry to introduce the 2,2-dimethylmorpholine-4-sulfonyl moiety. Unlike standard sulfonyl chlorides (e.g., Tosyl or Mesyl chloride) which serve as leaving group installers, DMSC functions as a pharmacophore donor .

Its primary value proposition lies in metabolic optimization . While the unsubstituted morpholine ring is a common solubility-enhancing motif, it is susceptible to oxidative metabolism. The addition of the gem-dimethyl group at the 2-position sterically and electronically blocks metabolic "soft spots," significantly extending the half-life of the resulting drug candidate without compromising solubility.

Part 1: Chemical Profile & Mechanistic Distinction

To use DMSC effectively, one must understand its reactivity profile compared to standard sulfonylating agents. It belongs to the class of sulfamoyl chlorides (

Electrophilicity and Reactivity Comparison

Sulfamoyl chlorides are inherently less reactive than their aryl- or alkyl-sulfonyl counterparts.

-

Mechanism of Deactivation: The nitrogen atom in the morpholine ring donates electron density into the sulfur-oxygen antibonding orbitals (

). This resonance effect reduces the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack compared to Tosyl or Mesyl chloride. -

Implication: Reactions with DMSC require stronger bases, higher temperatures, or nucleophilic catalysis (e.g., DMAP) to proceed at rates comparable to standard sulfonylation.

Table 1: Reactivity & Stability Profile of Sulfonylating Agents

| Feature | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | 2,2-Dimethylmorpholine-4-sulfonyl Cl (DMSC) |

| Class | Alkyl-sulfonyl chloride | Aryl-sulfonyl chloride | Sulfamoyl chloride |

| Primary Use | Leaving group installation | Leaving group / Protection | Fragment/Pharmacophore Donor |

| Electrophilicity | High | Moderate-High | Low-Moderate |

| Hydrolytic Stability | Low (Rapid hydrolysis) | Moderate | High (Resistant to aqueous workup) |

| Reaction Kinetics | Fast (< 1 hour) | Moderate (1-4 hours) | Slow (4-12 hours typical) |

| Mechanism | Addition-Elimination (via Sulfene-like or tetrahedral intermediate) |

Mechanistic Visualization

The following diagram illustrates the reactivity difference. Note the resonance stabilization in DMSC that hampers the initial nucleophilic attack.